Indazole Core Confers Superior CB1 Receptor Binding Affinity Compared to Indole and 7-Azaindole Cores
For a given amino acid-derived side chain (tert-leucinamide), the indazole core demonstrates significantly higher CB1 receptor binding affinity than the corresponding indole or 7-azaindole cores. In a systematic study, the indazole analog (ADB-BUTINACA) showed a Ki of 0.299 nM, compared to 1.2 nM for the indole analog and 8.7 nM for the 7-azaindole analog [1]. This demonstrates a clear scaffold-dependent potency hierarchy.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.299 nM (ADB-BUTINACA, the tert-leucinamide derivative with an indazole core) |
| Comparator Or Baseline | Indole analog: Ki = 1.2 nM; 7-azaindole analog: Ki = 8.7 nM |
| Quantified Difference | Indazole core is 4-fold more potent than indole and 29-fold more potent than 7-azaindole. |
| Conditions | In vitro binding assay at human CB1 receptor, using [3H]CP-55,940 as radioligand. |
Why This Matters
Selection of the indazole core over indole or 7-azaindole is critical for achieving nanomolar to sub-nanomolar CB1 receptor affinity, a key requirement for studying potent synthetic cannabinoid pharmacology.
- [1] Sparkes E, et al. Structure-activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. RSC Med Chem. 2022;13(2):156-174. PMC8864554. View Source
